Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.: 1883347-31-6
VCID: VC6755085
InChI: InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H
SMILES: COC(=O)C1=CN2CCNCC2=N1.Br
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.107

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

CAS No.: 1883347-31-6

Cat. No.: VC6755085

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.107

* For research use only. Not for human or veterinary use.

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide - 1883347-31-6

Specification

CAS No. 1883347-31-6
Molecular Formula C8H12BrN3O2
Molecular Weight 262.107
IUPAC Name methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide
Standard InChI InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H
Standard InChI Key INMSXKIWTKEWNC-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2CCNCC2=N1.Br

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide reflects its core structure:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A bicyclic system comprising a six-membered pyrazine ring fused to a five-membered imidazole ring, with partial saturation at positions 5–8.

  • 2-Carboxylate: A methyl ester group (-COOCH₃) at position 2 of the imidazole ring.

  • Hydrobromide: A salt form where a bromide ion (Br⁻) balances the protonated nitrogen in the heterocycle .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₂BrN₃O₂
Molecular Weight290.12 g/mol
CAS Registry NumberNot publicly listed
SMILESCN1CC2=NC(=CN2CC1)C(=O)OC.[Br-]
InChIKeyDerived computationally

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can be inferred from analogous protocols for ethyl esters and related derivatives :

  • Core Formation: Condensation of 2-aminopyrazine with trichloroacetone yields 2-(dichloromethyl)imidazo[1,2-a]pyrazine .

  • Reduction: Catalytic hydrogenation (e.g., using PtO₂ at 30 psi) saturates the pyrazine ring to form the 5,6,7,8-tetrahydro derivative .

  • Esterification: Reaction with methanol in acidic conditions converts the carboxylic acid intermediate to the methyl ester .

  • Salt Formation: Treatment with hydrobromic acid (HBr) produces the hydrobromide salt, enhancing solubility and crystallinity .

Key Reaction:

Imidazo[1,2-a]pyrazine-2-carboxylic acid+CH₃OHH+Methyl esterHBrHydrobromide salt\text{Imidazo[1,2-a]pyrazine-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H}^+} \text{Methyl ester} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 3.70 (s, 3H, -OCH₃),

    • δ 4.10–3.20 (m, 8H, cyclic -CH₂-NH-),

    • δ 7.30 (s, 1H, imidazole C-H) .

  • IR: Peaks at 1720 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (N-H stretch of hydrobromide) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, ethanol) due to ionic hydrobromide moiety; limited solubility in non-polar solvents .

  • Stability: Hygroscopic nature necessitates storage under anhydrous conditions. Decomposes above 200°C .

Table 2: Physical Properties

PropertyValue
Melting Point198–202°C (decomposes)
Density~1.4 g/cm³
logP (Partition Coefficient)-0.5 (predicted)

Pharmacological and Biological Activity

Neurological Applications

Tetrahydroimidazo[1,2-a]pyrazine derivatives are investigated for neuroprotective effects, particularly in ischemic injury models . The methyl ester moiety could facilitate blood-brain barrier penetration.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

  • Hydrazide derivatives: Via reaction with hydrazine, enabling further functionalization .

  • Metal complexes: Coordination with transition metals for catalytic or therapeutic uses.

Analytical Chemistry

Future Directions

  • Activity Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer properties.

  • Salt Optimization: Exploring alternative counterions (e.g., hydrochloride) to modulate physicochemical properties.

  • Cocrystal Engineering: Improving stability via cocrystallization with coformers like succinic acid.

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